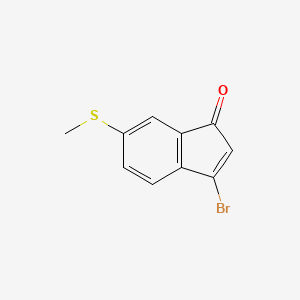diphenyl-lambda~5~-phosphane CAS No. 126652-04-8](/img/structure/B14280871.png)
[1-(3-Methylbutoxy)ethyl](oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane: is a complex organophosphorus compound It is characterized by the presence of a phosphane group bonded to two phenyl rings and an ethyl group substituted with a 3-methylbutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-(3-methylbutoxy)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: This compound can be reduced to form phosphines, which are valuable intermediates in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the 3-methylbutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products:
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine.
Substitution: Various substituted phosphane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Acts as a catalyst in various organic reactions, including cross-coupling and hydrogenation.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Employed in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, it can interact with biological targets such as enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and coordination chemistry.
Diphenylphosphine oxide: Shares structural similarities and is also used in organic synthesis and catalysis.
Phosphine ligands: A broad class of compounds with varying substituents on the phosphorus atom, used in similar applications.
Uniqueness:
- The presence of the 3-methylbutoxy group in 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane imparts unique steric and electronic properties, making it a valuable ligand in coordination chemistry.
- Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
This detailed article provides a comprehensive overview of 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
126652-04-8 |
|---|---|
Fórmula molecular |
C19H25O2P |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
[1-(3-methylbutoxy)ethyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C19H25O2P/c1-16(2)14-15-21-17(3)22(20,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16-17H,14-15H2,1-3H3 |
Clave InChI |
XIIJCFZKBYNOME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


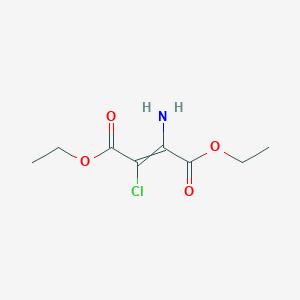
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
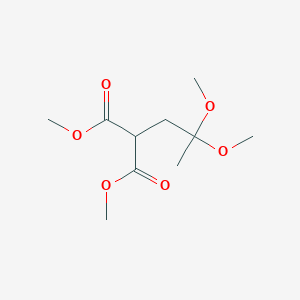
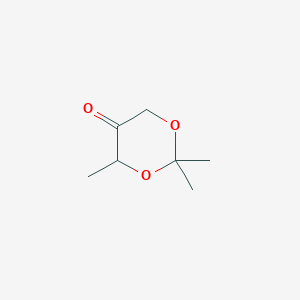
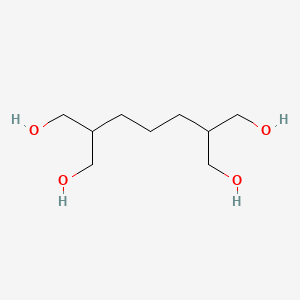




![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
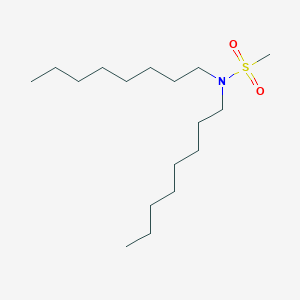
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)
